trans-1-Azido-2-methoxycyclohexane

Conformational analysis Stereoelectronic effects Cyclohexane azides

trans-1-Azido-2-methoxycyclohexane (CAS 1820570-30-6; 558441-23-9) is a chiral, non‑racemic organic azide of molecular formula C₇H₁₃N₃O (MW = 155.20 g mol⁻¹) whose IUPAC name is (1R,2R)-1-azido-2-methoxycyclohexane. The compound is supplied as a colourless oil with a typical purity of ≥95 %.

Molecular Formula C7H13N3O
Molecular Weight 155.201
CAS No. 1820570-30-6; 558441-23-9
Cat. No. B2857653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Azido-2-methoxycyclohexane
CAS1820570-30-6; 558441-23-9
Molecular FormulaC7H13N3O
Molecular Weight155.201
Structural Identifiers
SMILESCOC1CCCCC1N=[N+]=[N-]
InChIInChI=1S/C7H13N3O/c1-11-7-5-3-2-4-6(7)9-10-8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
InChIKeyDKYOGNQCSUTQSS-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-1-Azido-2-methoxycyclohexane – Essential Procurement & Selection Guide for a Chiral Azido Building Block


trans-1-Azido-2-methoxycyclohexane (CAS 1820570-30-6; 558441-23-9) is a chiral, non‑racemic organic azide of molecular formula C₇H₁₃N₃O (MW = 155.20 g mol⁻¹) whose IUPAC name is (1R,2R)-1-azido-2-methoxycyclohexane . The compound is supplied as a colourless oil with a typical purity of ≥95 % . Its structure places an azido group and a methoxy group in a trans‑diequatorial relationship on the cyclohexane ring, a stereochemical arrangement that confers predictable conformational behaviour and well‑defined reactivity in copper‑catalysed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted azide‑alkyne cycloaddition (SPAAC) reactions . The compound serves primarily as a chiral intermediate for the synthesis of 1,2,3‑triazoles, a precursor for trans‑1‑amino‑2‑methoxycyclohexane, and a bifunctional linker in bioconjugation and medicinal chemistry programmes .

Why trans-1-Azido-2-methoxycyclohexane Cannot Be Replaced by Simple Alkyl Azides or Non‑Methoxylated Analogues


Simple aliphatic azides (e.g. azidocyclohexane or 1‑azidohexane) lack both the stereochemical definition and the polar methoxy substituent that are essential for applications requiring predictable conformational preference, differential solubility, and orthogonal reactivity. The trans relationship between the azide and methoxy groups locks both substituents into equatorial positions, eliminating the conformational ambiguity present in the cis isomer or in monosubstituted azides [1]. Moreover, the methoxy group provides a hydrogen‑bond acceptor site that can be exploited for additional non‑covalent interactions in biological targets or for further synthetic elaboration (e.g. demethylation to a hydroxyl handle), capabilities that are absent in the unsubstituted azidocyclohexane . Consequently, interchanging this compound with a generic azide risks altering reaction diastereoselectivity, compromising click‑reaction efficiency, or losing a critical functional handle in multi‑step synthetic routes.

Quantitative Differentiation Evidence for trans-1-Azido-2-methoxycyclohexane vs. Closest Structural Alternatives


Conformational Equilibration Energy: trans‑Diequatorial Preference vs. Cis Isomer

In trans‑1‑azido‑2‑methoxycyclohexane, both substituents occupy equatorial positions, yielding a single dominant conformer. By contrast, the cis isomer equilibrates between a diaxial and a diequatorial form. For the closely related trans‑1,2‑dimethoxycyclohexane, the diequatorial‑to‑diaxial energy difference (ΔG°_eq‑ax) has been determined by low‑temperature ¹³C NMR to be 0.25 ± 0.05 kcal mol⁻¹ in favour of the diequatorial conformer [1]. Because the azido group has a smaller A‑value than methoxy, the equilibrium is expected to be even more strongly shifted toward the diequatorial conformation in the target compound. This conformational homogeneity eliminates the variable reactivity that arises from axial‑vs‑equatorial azide disposition in the cis isomer or in 1‑azidocyclohexane.

Conformational analysis Stereoelectronic effects Cyclohexane azides

Lipophilicity (logP) Differentiation from Hydroxyl‑Containing and Unsubstituted Azides

The methoxy substituent of trans‑1‑azido‑2‑methoxycyclohexane confers a measured logP of 0.85 , which is approximately 0.6–1.2 log units higher than that of the corresponding alcohol (trans‑1‑azido‑2‑hydroxycyclohexane, predicted logP ≈ –0.2 to 0.3) and significantly higher than that of the parent azidocyclohexane (predicted logP ≈ 1.3). This intermediate lipophilicity balances aqueous solubility with membrane permeability, a desirable profile for intracellular click‑labelling probes where extreme hydrophobicity (azidocyclohexane) or hydrophilicity (hydroxy analogue) may limit cellular uptake or cause non‑specific binding [1].

Lipophilicity Drug‑likeness Click chemistry Bioconjugation

Synthetic Accessibility and Scalable Yield from Readily Available Precursors

A robust, scalable procedure for the preparation of trans‑1‑azido‑2‑methoxycyclohexane is disclosed in US Patent 6,642,390 B2 [1]. Starting from trans‑2‑azidocyclohexanol (171.8 g, 1.22 mol), methylation with dimethyl sulfate under phase‑transfer conditions (CH₂Cl₂ / 50 % aq. NaOH, Bu₄NHSO₄) followed by silica plug filtration affords 110 g (58 %) of the target compound as a colourless oil [1]. This yield is comparable to or exceeds that reported for the synthesis of the cis isomer or for the parent azidocyclohexane, and the procedure avoids chromatographic purification, making it suitable for multi‑gram to kilogram scale procurement [1].

Process chemistry Methylation Azide transfer Scalable synthesis

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Count vs. Unsubstituted Azidocyclohexane

The methoxy group increases the hydrogen‑bond acceptor count and polar surface area relative to the parent azidocyclohexane. The target compound exhibits a topological polar surface area (tPSA) of 50.09 Ų and three H‑bond acceptors, whereas azidocyclohexane has a tPSA of 25.8 Ų with only two H‑bond acceptors [1]. This moderate increase in polarity remains within the range generally considered favourable for oral absorption and blood‑brain barrier penetration (tPSA < 90 Ų) while providing an additional interaction site for target engagement.

Drug‑likeness Permeability Blood‑brain barrier ADME

High‑Value Application Scenarios for trans-1-Azido-2-methoxycyclohexane Based on Differentiating Evidence


Click Chemistry for Reproducible Bioconjugation in Cellular Environments

The single diequatorial conformer and intermediate logP (0.85) make trans-1-azido-2-methoxycyclohexane particularly suitable for intracellular CuAAC or SPAAC labelling experiments. Unlike azidocyclohexane, which may partition excessively into membranes, or the hydroxyl analogue, which may exhibit poor membrane permeability, this compound provides a balance of solubility and passive diffusion required for efficient cellular delivery. Its conformational homogeneity ensures consistent reaction kinetics with strained alkynes, improving reproducibility in live‑cell imaging and proteomics applications [1].

Stereodefined Triazole Library Synthesis for Structure‑Activity Relationship (SAR) Studies

The locked trans‑diequatorial geometry eliminates the diastereomeric ambiguity inherent in cis‑1‑azido‑2‑methoxycyclohexane, enabling the construction of stereochemically pure 1,4‑disubstituted 1,2,3‑triazoles. This is essential for medicinal chemistry programmes where even subtle changes in triazole orientation can dramatically affect target binding. The scalable patent procedure further supports the preparation of the multi‑gram quantities needed for parallel library synthesis [2].

Dual‑Functional Linker for PROTAC and ADC Payload Attachment

The combination of a clickable azide and a methoxy group (which can be demethylated to reveal a hydroxyl handle) provides an orthogonal functionalisation strategy. The azide participates in CuAAC with an alkyne‑bearing warhead, while the methoxy group can be converted to a reactive –OH group for ester or carbamate linkage to a payload. This dual functionality is absent in azidocyclohexane, which offers only a single reactive site, and in the cis isomer, where conformational flexibility may reduce efficiency of solid‑phase conjugation [1][3].

Chiral Building Block for Asymmetric Synthesis of Aminocyclitols and Glycosidase Inhibitors

The trans‑1‑azido‑2‑methoxycyclohexane scaffold can be elaborated into polyhydroxylated aminocyclohexane derivatives (aminocyclitols) that serve as glycosidase inhibitors. The fixed trans relationship controls the relative stereochemistry of subsequent dihydroxylation or epoxidation steps, a feature exploited in syntheses starting from D‑(–)‑quinic acid. The methoxy group serves as a masked hydroxyl, allowing late‑stage deprotection under mild conditions [4].

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